

Propiophenone: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: **Propiophenone**

Cat. No.: **B1677668**

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This technical guide provides an in-depth overview of **propiophenone**, a key chemical intermediate in the synthesis of various organic compounds and pharmaceuticals. Designed for researchers, scientists, and professionals in drug development, this document details its chemical and physical properties, outlines a common synthesis protocol, and illustrates its role in synthetic pathways.

Core Data Summary

Propiophenone, also known as ethyl phenyl ketone, is an aromatic ketone with the chemical formula $C_6H_5COC_2H_5$. It is a colorless liquid with a characteristic sweet odor, and it is miscible with organic solvents but insoluble in water.^[1] The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number.

The CAS number for **Propiophenone** is 93-55-0.^{[1][2][3][4][5]}

A summary of its key quantitative properties is provided in the table below for easy reference.

Property	Value	Source
CAS Number	93-55-0	[1] [2] [3] [4] [5]
Molecular Formula	C ₉ H ₁₀ O	[3] [4]
Molecular Weight	134.18 g/mol	[3]
Melting Point	17-19 °C	[2]
Boiling Point	218 °C	[2]
Density	1.009 g/mL at 25 °C	[2]
Refractive Index (n ₂₀ /D)	1.526	[2]
Flash Point	99 °C (closed cup)	[3]
EC Number	202-257-6	[3] [5]
Beilstein Registry Number	606215	[3]
MDL Number	MFCD00009309	[3]

Synthesis of Propiophenone via Friedel-Crafts Acylation

Propiophenone can be synthesized through various methods, with the Friedel-Crafts acylation of benzene being a prominent laboratory and industrial-scale protocol.[\[1\]](#) This electrophilic aromatic substitution reaction involves the reaction of benzene with propanoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Experimental Protocol

Materials:

- Benzene (anhydrous)
- Propanoyl chloride
- Aluminum chloride (anhydrous)

- Dry diethyl ether (or other suitable inert solvent)
- Hydrochloric acid (aqueous solution, e.g., 10%)
- Sodium bicarbonate (aqueous solution, e.g., 5%)
- Anhydrous magnesium sulfate or sodium sulfate
- Round-bottom flask
- Reflux condenser with a drying tube
- Addition funnel
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- **Setup:** Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser. Protect the apparatus from atmospheric moisture using a drying tube filled with calcium chloride.
- **Catalyst Suspension:** In the round-bottom flask, suspend anhydrous aluminum chloride in a minimal amount of dry diethyl ether under an inert atmosphere (e.g., nitrogen or argon). Cool the flask in an ice bath to 0-5 °C.
- **Reagent Addition:** Dissolve propanoyl chloride in dry diethyl ether and add this solution to the addition funnel. Add the propanoyl chloride solution dropwise to the stirred suspension of aluminum chloride over a period of 30-60 minutes, maintaining the temperature below 10 °C.
- **Benzene Addition:** Following the addition of propanoyl chloride, add anhydrous benzene dropwise from the addition funnel to the reaction mixture. Control the rate of addition to

maintain a gentle reflux.

- Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours, or until the reaction is complete (monitoring by TLC is recommended).
- Quenching: Carefully and slowly pour the reaction mixture over crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.
- Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 10% aqueous HCl, water, and 5% aqueous sodium bicarbonate solution to remove any unreacted starting materials and byproducts.
- Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent. Remove the diethyl ether solvent using a rotary evaporator.
- Purification: The resulting crude **propiophenone** can be purified by vacuum distillation to yield the final product.

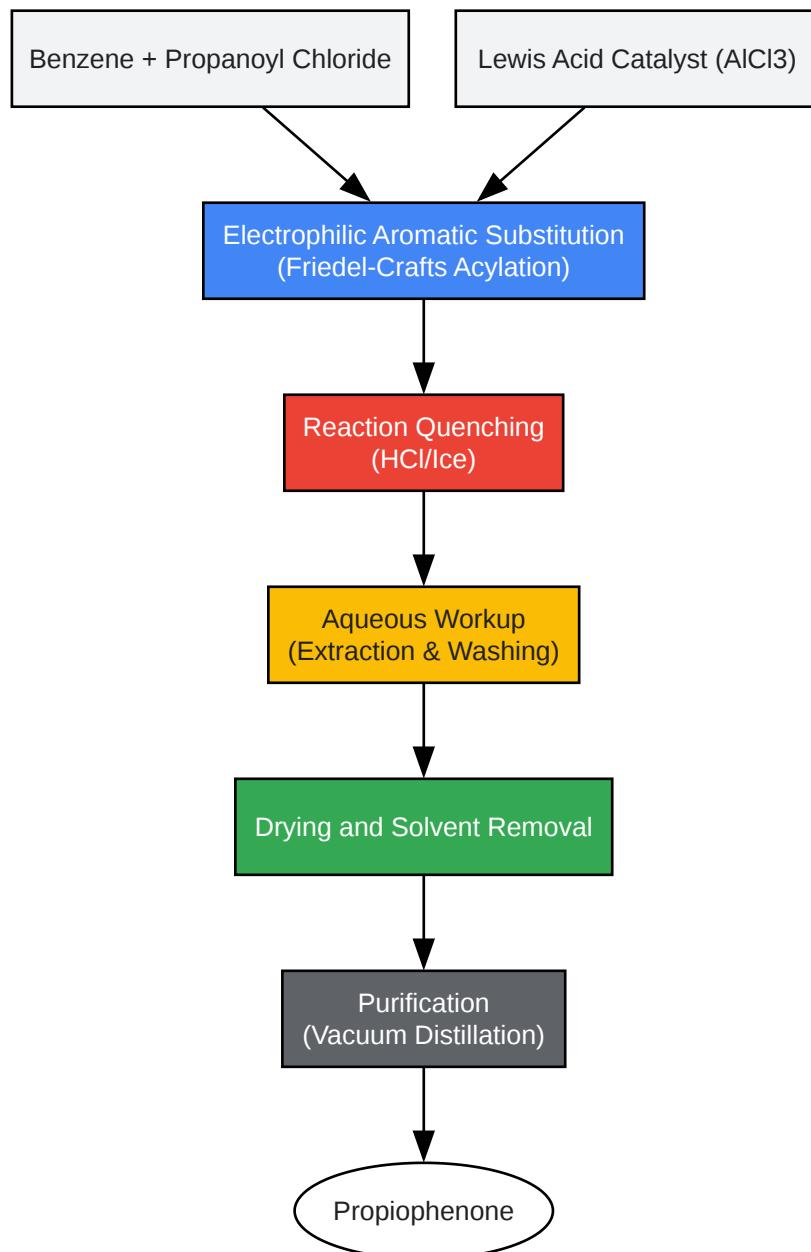
Applications in Pharmaceutical Synthesis

Propiophenone serves as a versatile precursor in the synthesis of a wide range of pharmaceuticals and biologically active compounds.^{[1][4]} Its ketone functional group is amenable to various chemical transformations, including reduction, amination, and condensation reactions, making it a valuable building block in multi-step syntheses.

Propiophenone is a known intermediate in the synthesis of several drugs, including the appetite suppressant phenmetrazine and the analgesic propoxyphene.^[1] The synthesis of these molecules often involves the modification of the ethyl ketone side chain of **propiophenone**.

Synthetic Pathway Visualization

The following diagram illustrates the general workflow for the synthesis of **propiophenone** via the Friedel-Crafts acylation reaction described in the experimental protocol.



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Caption: Workflow for **Propiophenone** Synthesis via Friedel-Crafts Acylation.

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